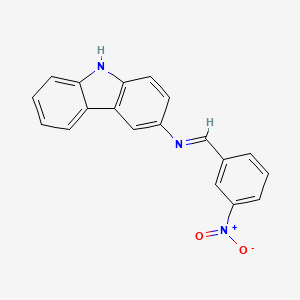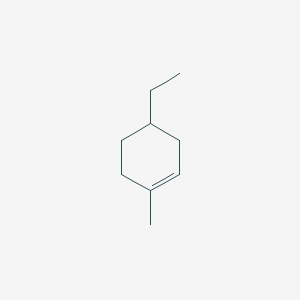
4-Ethyl-1-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring with an ethyl group and a methyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 4-ethyl-1-methylcyclohexanol can be dehydrated using an acid catalyst such as phosphoric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of related compounds followed by selective dehydrogenation. This process ensures high yield and purity of the desired product.
化学反応の分析
Types of Reactions
4-Ethyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Oxygenated compounds such as alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons like 4-ethyl-1-methylcyclohexane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4-Ethyl-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-ethyl-1-methylcyclohex-1-ene involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound reacts with oxidizing agents to form oxygenated products. The pathways involved include the formation of intermediate radicals or carbocations, which then undergo further transformations to yield the final products .
類似化合物との比較
Similar Compounds
4-Methylcyclohexene: Similar in structure but lacks the ethyl group.
1-Ethyl-4-methylcyclohexene: Another isomer with a different arrangement of the ethyl and methyl groups.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohex-1-ene is unique due to the presence of both an ethyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds.
特性
CAS番号 |
56022-19-6 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
4-ethyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3 |
InChIキー |
OAQAQVGBDFLLCM-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
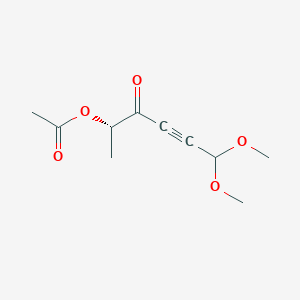
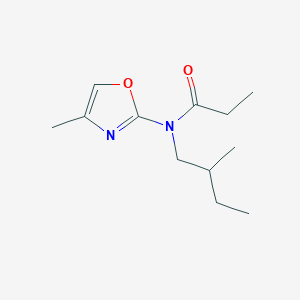
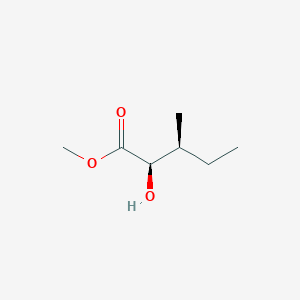
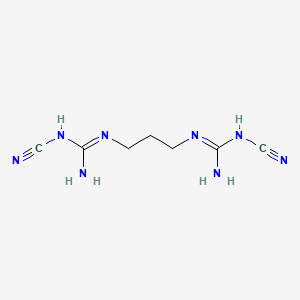
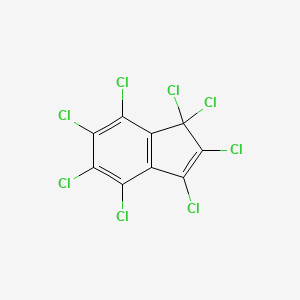
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
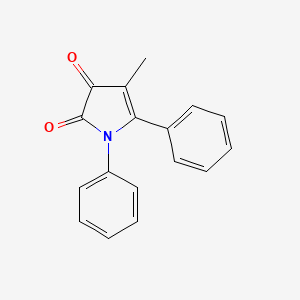
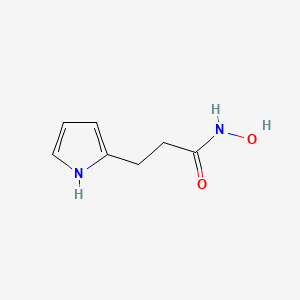

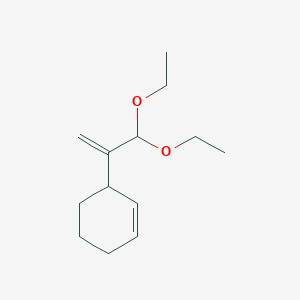
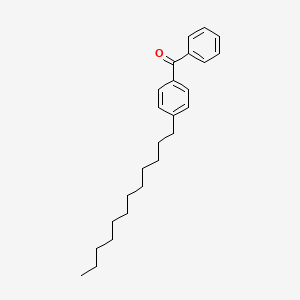
![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
